molecular formula C7H3ClF3NO5S B2476487 3-Nitro-4-(trifluoromethoxy)benzenesulphonyl chloride CAS No. 1351094-07-9

3-Nitro-4-(trifluoromethoxy)benzenesulphonyl chloride

Cat. No.: B2476487
CAS No.: 1351094-07-9
M. Wt: 305.61
InChI Key: QLMRBNVIAVVCSE-UHFFFAOYSA-N
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Description

3-Nitro-4-(trifluoromethoxy)benzenesulphonyl chloride is a chemical compound with the molecular formula C7H3ClF3NO5S and a molecular weight of 305.62 g/mol This compound is known for its unique structural features, including a nitro group, a trifluoromethoxy group, and a sulphonyl chloride group attached to a benzene ring

Preparation Methods

The synthesis of 3-Nitro-4-(trifluoromethoxy)benzenesulphonyl chloride typically involves the nitration of 4-(trifluoromethoxy)benzenesulphonyl chloride. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents . The industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Nitro-4-(trifluoromethoxy)benzenesulphonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium borohydride, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the type of reaction and the reagents used.

Mechanism of Action

The mechanism of action of 3-Nitro-4-(trifluoromethoxy)benzenesulphonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulphonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack, leading to the formation of various derivatives. The nitro group can also participate in redox reactions, further contributing to the compound’s reactivity .

Comparison with Similar Compounds

3-Nitro-4-(trifluoromethoxy)benzenesulphonyl chloride can be compared with other similar compounds such as:

The presence of both the nitro and trifluoromethoxy groups in this compound makes it unique and versatile for various chemical transformations and applications.

Properties

IUPAC Name

3-nitro-4-(trifluoromethoxy)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO5S/c8-18(15,16)4-1-2-6(17-7(9,10)11)5(3-4)12(13)14/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMRBNVIAVVCSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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